molecular formula C12H11NO2S B14269093 2-(Naphthalen-1-yl)ethene-1-sulfonamide CAS No. 134640-92-9

2-(Naphthalen-1-yl)ethene-1-sulfonamide

Cat. No.: B14269093
CAS No.: 134640-92-9
M. Wt: 233.29 g/mol
InChI Key: HUWOVSGCPOMFRR-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)ethene-1-sulfonamide is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties

Preparation Methods

The synthesis of 2-(Naphthalen-1-yl)ethene-1-sulfonamide typically involves the reaction of naphthalene derivatives with sulfonamide groups under specific conditions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with sulfanilamide in ethanol, followed by refluxing for a few hours . The precipitates formed during the reaction are then collected by suction filtration. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-(Naphthalen-1-yl)ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

2-(Naphthalen-1-yl)ethene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(Naphthalen-1-yl)ethene-1-sulfonamide can be compared with other naphthalene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

134640-92-9

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-naphthalen-1-ylethenesulfonamide

InChI

InChI=1S/C12H11NO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H2,13,14,15)

InChI Key

HUWOVSGCPOMFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CS(=O)(=O)N

Origin of Product

United States

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